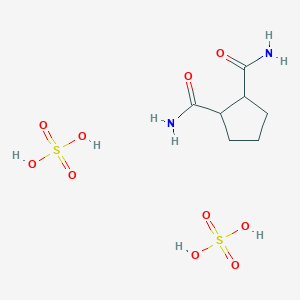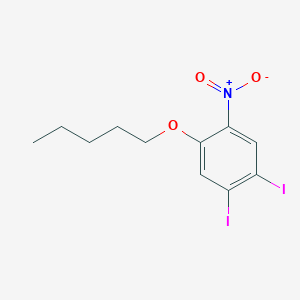![molecular formula C17H25F3N2O2 B12618416 1-(2-Ethoxyethyl)-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine CAS No. 918481-68-2](/img/structure/B12618416.png)
1-(2-Ethoxyethyl)-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethoxyethyl)-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine is a synthetic organic compound characterized by its unique structure, which includes a piperazine ring substituted with ethoxyethyl and trifluoromethylphenoxyethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxyethyl)-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of piperazine with 2-ethoxyethanol to form 1-(2-ethoxyethyl)piperazine. This intermediate is then reacted with 3-(trifluoromethyl)phenoxyethyl bromide under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxyethyl)-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine can undergo various chemical reactions, including:
Oxidation: The ethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the piperazine ring or the phenoxyethyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the phenoxyethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxyethyl group can yield ethoxyacetic acid, while nucleophilic substitution can introduce various functional groups into the piperazine ring .
Scientific Research Applications
1-(2-Ethoxyethyl)-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: The compound is used in the production of materials with specific properties, such as increased thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyethyl)-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-(2-Ethoxyethyl)piperazine: Lacks the trifluoromethylphenoxyethyl group, resulting in different chemical and biological properties.
4-(3-Trifluoromethylphenoxy)piperazine: Similar structure but without the ethoxyethyl group, affecting its solubility and reactivity.
1-(2-Methoxyethyl)-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine: Similar but with a methoxyethyl group instead of ethoxyethyl, influencing its chemical behavior .
Uniqueness
1-(2-Ethoxyethyl)-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine is unique due to the combination of its ethoxyethyl and trifluoromethylphenoxyethyl groups. This combination imparts specific properties, such as enhanced lipophilicity and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
918481-68-2 |
|---|---|
Molecular Formula |
C17H25F3N2O2 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1-(2-ethoxyethyl)-4-[2-[3-(trifluoromethyl)phenoxy]ethyl]piperazine |
InChI |
InChI=1S/C17H25F3N2O2/c1-2-23-12-10-21-6-8-22(9-7-21)11-13-24-16-5-3-4-15(14-16)17(18,19)20/h3-5,14H,2,6-13H2,1H3 |
InChI Key |
SYCCVYLMZUZYHG-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN1CCN(CC1)CCOC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Hydroxy-3-{[(pyridin-3-yl)methyl]sulfamoyl}propanamide](/img/structure/B12618337.png)
![{Decane-1,10-diylbis[oxy(2-chloro-4,1-phenylene)]}dimethanamine](/img/structure/B12618344.png)
![N-{2-[(4-Aminobut-2-yn-1-yl)amino]-2-oxoethyl}benzamide](/img/structure/B12618353.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-2-methyl-](/img/structure/B12618356.png)
![(4S)-4-[(Benzyloxy)methyl]-4-(dec-1-en-1-yl)-1,3-oxazolidin-2-one](/img/structure/B12618360.png)

![6-[2-Amino-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-6(5H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12618373.png)

![(5E)-5-[[2-(3,5-dimethylpiperidin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12618384.png)

![9-Benzyl-5-{[3-(morpholin-4-yl)propyl]amino}-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile](/img/structure/B12618401.png)


![Dihydro-2H,5H-4a,7a-propanocyclopenta[b]pyran-6(7H)-one](/img/structure/B12618415.png)
